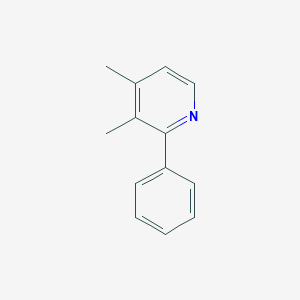

3,4-Dimethyl-2-phenylpyridine

Description

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. Pyridine (B92270) is a fundamental example of a six-membered aromatic heterocycle, structurally similar to benzene (B151609) but with one carbon atom replaced by a nitrogen atom. evitachem.combldpharm.com This substitution introduces a permanent dipole moment and alters the electron density distribution within the aromatic ring, making pyridine and its derivatives possess distinct chemical reactivity compared to their carbocyclic counterparts. bldpharm.com The nitrogen atom in the pyridine ring is sp2 hybridized, and its lone pair of electrons resides in an sp2 orbital, which is not part of the aromatic π-system, rendering the compound basic. bldpharm.com

The family of heterocyclic compounds is the largest and most varied in organic chemistry. nist.gov The introduction of heteroatoms like nitrogen, oxygen, or sulfur into a cyclic structure opens up a vast array of chemical possibilities and applications. nist.gov Pyridine's aromatic nature, combined with the reactivity conferred by the nitrogen atom, makes it a crucial building block in the synthesis of more complex molecules. aaronchem.com

Role of Pyridine Derivatives in Advanced Chemical Research

Pyridine derivatives are ubiquitous in numerous fields of chemical science due to their wide-ranging applications. They are pivotal in the development of pharmaceuticals, agrochemicals, and materials science. aaronchem.com The incorporation of a pyridine nucleus is a well-established strategy in drug discovery, as it can enhance the pharmacokinetic properties of molecules. joseroda.com Many pyridine-based compounds have shown significant biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. joseroda.com

In materials science, pyridine derivatives are investigated for their potential in creating organic light-emitting diodes (OLEDs) and other optoelectronic devices. evitachem.comwikipedia.org The ability of the pyridine nitrogen to coordinate with metal ions also makes these compounds valuable as ligands in coordination chemistry and catalysis. evitachem.comunlp.edu.ar For instance, iridium(III) complexes with phenylpyridine ligands are known for their use in electroluminochromic materials and as phosphorescent emitters in OLEDs. wikipedia.orgmdpi.com The synthesis of various substituted pyridines, such as through the Hantzsch pyridine synthesis or Suzuki-Miyaura coupling, allows for the fine-tuning of their chemical and physical properties for specific applications. evitachem.comchemicalbook.com

Overview of 3,4-Dimethyl-2-phenylpyridine as a Research Target

Despite the broad interest in substituted pyridines, a comprehensive review of available scientific literature and chemical databases indicates that this compound is not a widely studied compound. Specific research findings, including detailed synthesis protocols, physical and chemical properties, and applications for this particular isomer, are scarce in publicly accessible records.

While extensive research exists for other isomers such as 3,5-Dimethyl-2-phenylpyridine evitachem.comaaronchem.comCurrent time information in Bangalore, IN. and 2,6-Dimethyl-4-phenylpyridine nih.govresearchgate.net, the specific substitution pattern of this compound appears to have garnered limited attention from the research community. Chemical supplier catalogs and databases often list a variety of dimethyl-substituted pyridines and phenylpyridines, but this compound is conspicuously absent or lacks associated research data. For example, the NIST Chemistry WebBook provides data for 2,4-dimethylpyridine (B42361) and 3,4-dimethylpyridine (B51791), but not for the phenyl-substituted target compound. nist.govnist.gov

Consequently, while the foundational principles of pyridine chemistry suggest potential synthetic routes and reactivity for this compound, there is a lack of empirical data to create a detailed profile of this specific molecule. Its potential as a research target remains largely unexplored in the current body of scientific literature.

Structure

3D Structure

Properties

Molecular Formula |

C13H13N |

|---|---|

Molecular Weight |

183.25 g/mol |

IUPAC Name |

3,4-dimethyl-2-phenylpyridine |

InChI |

InChI=1S/C13H13N/c1-10-8-9-14-13(11(10)2)12-6-4-3-5-7-12/h3-9H,1-2H3 |

InChI Key |

MCIPELGMHYHVBA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC=C1)C2=CC=CC=C2)C |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 3,4 Dimethyl 2 Phenylpyridine

Electrophilic and Nucleophilic Substitution Pathways

The dual aromatic nature of 3,4-Dimethyl-2-phenylpyridine allows for a range of substitution reactions, with the pyridine (B92270) and phenyl rings exhibiting distinct reactivities toward electrophilic and nucleophilic reagents.

The lone pair of electrons on the nitrogen atom of the pyridine ring imparts nucleophilic and basic character. This allows the nitrogen to react with various electrophiles. For instance, the pyridine nitrogen is sufficiently nucleophilic to attack electrophilic species, leading to the formation of N-substituted pyridinium (B92312) salts. uiowa.edu While pyridines with electron-withdrawing groups show reduced nucleophilicity, the electron-donating methyl groups in this compound are expected to enhance the nucleophilic character of the nitrogen atom.

A key transformation involving the pyridine nitrogen is its reaction with activating agents in the presence of a nucleophile. Activation of pyridine N-oxides, which can be readily formed from the parent pyridine (see section 3.2.1), with reagents like triflic anhydride (B1165640) or phosphoryl chloride facilitates nucleophilic substitution at the C2 and C6 positions. acs.org For example, 2-phenylpyridine (B120327) N-oxide can be converted into 2-pyridyltrimethylammonium salts, which are effective precursors for subsequent nucleophilic fluorination. acs.org This reactivity highlights a common strategy where the initial nucleophilic character of the nitrogen is utilized to enable subsequent substitutions on the pyridine ring itself.

While the pyridine ring itself is generally resistant to electrophilic attack due to the electron-withdrawing nature of the nitrogen atom, the appended phenyl group can undergo electrophilic aromatic substitution. uoanbar.edu.iqwikipedia.org The pyridine moiety generally acts as a deactivating group on the attached phenyl ring, making substitution less favorable than on benzene (B151609). However, when the pyridine nitrogen is coordinated to a metal center, the reactivity of the phenyl ring towards electrophiles can be significantly enhanced.

In cyclometalated ruthenium(II) and osmium(II) complexes of 2-phenylpyridine, the coordinated phenyl ligand is activated toward electrophilic attack. acs.org Nitration of these complexes occurs at the phenyl 4- and 6-positions (para and ortho to the metal-carbon bond, respectively), while bromination occurs selectively at the 4-position. acs.org For the free ligand, electrophilic substitution such as nitration on related 2-acetyl-6-phenylpyridine (B1602052) has been shown to introduce a nitro group at the 4-position of the phenyl ring. vulcanchem.com The directing influence in this compound would be a combination of the deactivating pyridine ring and the ortho,para-directing nature of the C-N bond, likely favoring substitution at the para-position of the phenyl ring.

Table 1: Examples of Substitution Reactions on Phenylpyridine Scaffolds

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

|---|

Oxidation and Reduction Chemistry of Pyridine Derivatives

The nitrogen heterocycle in this compound can undergo both oxidation at the nitrogen atom and reduction of the aromatic ring system.

Pyridine derivatives are readily oxidized to their corresponding N-oxides. evitachem.com This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). vulcanchem.comnih.gov The resulting N-oxides are versatile intermediates in organic synthesis. The introduction of the N-oxide functionality increases the electron density of the pyridine ring, particularly at the 2- and 4-positions, making it more susceptible to both electrophilic and nucleophilic attack. researchgate.net

Catalytic systems have been developed to improve the efficiency and selectivity of N-oxidation. For example, phosphomolybdic acid has been shown to be an effective catalyst for the N-oxidation of quinolines and 2-phenylpyridine with hydrogen peroxide, affording high yields under mild conditions. nih.gov Palladium-catalyzed direct C-H arylation of pyridine N-oxides demonstrates their utility as substrates for forming new carbon-carbon bonds. rsc.org Given this general reactivity, this compound is expected to form this compound N-oxide under similar oxidative conditions.

The pyridine ring can be fully reduced to a piperidine (B6355638) ring (a saturated amine) or partially reduced to a dihydropyridine (B1217469). The complete reduction of pyridines to piperidines is a common transformation, often accomplished via catalytic hydrogenation. nih.gov Various heterogeneous and homogeneous catalysts based on metals like ruthenium, rhodium, and cobalt are effective for this purpose. nih.gov Alternatively, chemical reducing agents can be employed. For instance, 2-phenylpyridine can be rapidly reduced to 2-phenylpiperidine (B1215205) in high yield using samarium diiodide (SmI₂) in the presence of water. clockss.org

Partial reduction to dihydropyridines is also a key transformation. These structures are important building blocks in medicinal chemistry. One strategy involves the dearomatization of pyridines. For example, treatment of a pyridine with an acylating agent like di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a Grignard reagent can lead to the formation of a dihydropyridine intermediate, which can be subsequently functionalized and reduced to a substituted piperidine. acs.orgrsc.org The reduction of pyridine N-oxides can also serve as a route to substituted piperidines. researchgate.net A photochemical method using isopropanol (B130326) and HCl has also been reported for the reduction of quinolines and pyridines. acs.org

Table 2: Examples of Oxidation and Reduction Reactions of Phenylpyridine Derivatives

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 2-Phenylpyridine | H₂O₂, Phosphomolybdic acid | 2-Phenylpyridine N-oxide | Oxidation | nih.gov |

| 2-Acetyl-6-phenylpyridine | H₂O₂ in Acetic Acid | 2-Acetyl-6-phenylpyridine N-oxide | Oxidation | vulcanchem.com |

| 2-Phenylpyridine | SmI₂ / H₂O | 2-Phenylpiperidine | Reduction | clockss.org |

| 2,3-Disubstituted Pyridines | B(C₆F₅)₃, Hydrosilane | cis-2,3-Disubstituted Piperidines | Reduction | nih.gov |

Cyclometalation Reactions Involving Phenylpyridine Ligands

2-Phenylpyridine and its derivatives are archetypal ligands in organometallic chemistry, renowned for their ability to undergo cyclometalation. This reaction involves the coordination of the pyridine nitrogen to a metal center, followed by an intramolecular C-H bond activation of the phenyl ring, typically at the ortho-position, to form a highly stable five-membered metallacycle. rsc.orgmdpi.com Metals such as iridium(III), platinum(II), and palladium(II) are commonly used for these transformations. rsc.orgnih.govacs.org

The resulting cyclometalated complexes have found significant applications in materials science as phosphorescent emitters for organic light-emitting diodes (OLEDs) and as catalysts. rutgers.edunih.govacs.org The substitution pattern on the phenylpyridine ligand can be used to tune the electronic and photophysical properties of the resulting metal complexes. nih.govacs.org For instance, the synthesis of iridium(III) complexes with 4-aryl-2-phenylpyridines has been explored to modulate emission colors. rsc.org

While specific studies on this compound are scarce, research on related disubstituted systems provides insight. Photochemical methods have been developed for the cyclometalation of 3,5-disubstituted 2-phenylpyridines with platinum(II) precursors under mild conditions. nih.govacs.org The presence of substituents can influence which C-H bond is activated. In the case of this compound, cyclometalation is expected to proceed via activation of the C-H bond at the C2' position (ortho) of the phenyl ring, leading to the formation of a C^N-coordinated metal complex.

Table 3: Examples of Cyclometalation Reactions with Phenylpyridine Ligands

| Ligand | Metal Precursor | Product Type | Application/Significance | Reference |

|---|---|---|---|---|

| 2-Phenylpyridine (ppyH) | IrCl₃·nH₂O | [(ppy)₂Ir(μ-Cl)]₂ | Precursor for phosphorescent emitters | mdpi.com |

| 3,5-Disubstituted 2-phenylpyridines | (Bu₄N)₂[Pt₂Cl₆] | Photochemically generated Pt(II) N^C^C complexes | Mild synthesis of cyclometalated complexes | nih.govacs.org |

| 4-Aryl-2-phenylpyridines | [Ir(acac)(cod)]₂ | Ir(L)₂(acac) complexes | Tuning of emissive properties | rsc.org |

| 2-Phenylpyridine (ppyH) | Cu(OAc)₂ | 2-(2-Pyridyl)phenyl amides | C-H bond amidation | acs.org |

Mechanistic Investigations of Pyridine Formation and Transformation Reactions

The synthesis and transformation of polysubstituted pyridines, such as this compound, are governed by complex reaction mechanisms. Understanding these pathways is crucial for controlling reaction outcomes and designing efficient synthetic routes. Mechanistic investigations often focus on identifying reaction intermediates, characterizing transition states, and elucidating the factors that control selectivity.

Detailed Reaction Pathway Analysis

The formation of the this compound scaffold can be achieved through several strategic reaction pathways, primarily involving cyclocondensation or cycloaddition reactions. baranlab.org

One of the most relevant methods is the Bohlmann-Rahtz Pyridine Synthesis , which constructs the pyridine ring in two main steps. organic-chemistry.orgwikipedia.org This method involves the condensation of an enamine with an ethynylketone. jk-sci.comsynarchive.com To specifically synthesize this compound, the likely reactants would be an enamine derived from 3-methyl-2-butanone (B44728) and an appropriate amine, which then reacts with phenylacetylene.

The general pathway proceeds as follows:

Enamine Formation: A ketone reacts with a secondary amine under acid catalysis to form an enamine. masterorganicchemistry.com The enamine is a key nucleophilic intermediate. masterorganicchemistry.com For more challenging substrates, the enamine can be generated in situ using ammonium (B1175870) acetate. jk-sci.com

Michael Addition: The enamine undergoes a conjugate (Michael) addition to an α,β-ethynyl ketone. thieme-connect.com This step is typically highly regioselective and forms an aminodiene intermediate. thieme-connect.com

Isomerization and Cyclodehydration: The resulting aminodiene intermediate, which is often stable enough to be isolated, must undergo a heat-induced E/Z isomerization to adopt the correct conformation for ring closure. organic-chemistry.orgwikipedia.org Following isomerization, an intramolecular cyclization occurs, followed by the elimination of water (cyclodehydration) to yield the aromatic pyridine ring. organic-chemistry.org The high temperatures required for this step can be a drawback, but the use of Brønsted or Lewis acid catalysts can facilitate the reaction under milder conditions. organic-chemistry.orgjk-sci.com

Another powerful strategy is the transition metal-catalyzed [2+2+2] cycloaddition . magtech.com.cn This method offers a direct and atom-economical route to substituted pyridines by combining two alkyne molecules with a nitrile. bohrium.com For this compound, this would involve the cycloaddition of benzonitrile (B105546) with 2-butyne (B1218202). Cobalt-based catalysts are frequently employed for this transformation. bohrium.comarkat-usa.org The general mechanism involves the formation of a metallacyclopentadiene intermediate from two alkyne units, followed by the insertion of the nitrile (C≡N) bond and subsequent reductive elimination to release the pyridine product and regenerate the catalyst.

Inverse-electron-demand Diels-Alder reactions also provide a viable pathway. acsgcipr.org The Boger pyridine synthesis, for instance, involves the reaction of an electron-rich enamine with an electron-deficient 1,2,4-triazine. wikipedia.org The initial cycloaddition adduct spontaneously loses a molecule of nitrogen (N₂) and eliminates the amine to form the aromatic pyridine ring. wikipedia.org

Role of Intermediates and Transition States

The progression of pyridine synthesis reactions is dictated by a series of transient species, including reactive intermediates and the transition states that connect them.

In the Bohlmann-Rahtz synthesis , the enamine is the first crucial intermediate, acting as a carbon-centered nucleophile. masterorganicchemistry.com Its reaction with the ethynyl (B1212043) ketone leads to the formation of a linear aminodiene intermediate . organic-chemistry.orgthieme-connect.com Spectroscopic studies, such as ¹H-NMR, have been used to characterize this intermediate, confirming its structure before the final cyclization step. organic-chemistry.org The transition state for the subsequent cyclodehydration step requires a specific s-cis conformation of the aminodiene, which is often achieved through a high-energy E/Z isomerization, explaining the need for elevated temperatures or acid catalysis. organic-chemistry.orgwikipedia.org

In metal-catalyzed [2+2+2] cycloadditions , the reaction pathway is mediated by organometallic intermediates. With cobalt catalysts, the cycle is initiated by the formation of a cobaltacyclopentadiene complex from two alkyne molecules. This intermediate then coordinates with the nitrile. The subsequent insertion of the nitrile into a metal-carbon bond forms a seven-membered azacobaltacycloheptatriene ring. The final step is a reductive elimination from this complex, which forms the pyridine ring and regenerates the active catalytic species. The stability and reactivity of these metallacyclic intermediates are key to the efficiency of the catalytic cycle. magtech.com.cnbohrium.com

For reactions involving nucleophilic attack on a pyridine ring, such as in the functionalization of pyridine N-oxides, charged intermediates play a pivotal role. The addition of a Grignard reagent to a pyridine N-oxide can lead to a dihydropyridine intermediate. organic-chemistry.org In substitution reactions on activated pyridine rings, non-aromatic, charge-stabilized intermediates like Meisenheimer complexes can be formed, where the negative charge is delocalized over the π-system. imperial.ac.uk

Computational studies using Density Functional Theory (DFT) have become invaluable for mapping these reaction pathways. acs.orgresearchgate.netdergipark.org.tr These calculations can model the geometries and energies of intermediates and transition states, providing insights into reaction barriers and mechanistic details that are difficult to observe experimentally. acs.org For example, computational analysis has been used to clarify the dearomatization of the pyridine ring during certain transformation reactions and the subsequent ring contraction mechanisms. acs.org

Regioselectivity and Stereoselectivity in Pyridine Reactions

The synthesis of a specific isomer like this compound requires precise control over the orientation of substituent addition, a property known as regioselectivity.

In the Bohlmann-Rahtz synthesis , the regiochemistry is definitively established during the initial Michael addition of the enamine to the ethynyl ketone. thieme-connect.com The nucleophilic α-carbon of the enamine attacks the β-carbon of the alkyne, leading to a predictable substitution pattern in the resulting aminodiene and, ultimately, the final pyridine product. organic-chemistry.orgthieme-connect.com This inherent regioselectivity is a significant advantage of the method.

Transition metal-catalyzed [2+2+2] cycloadditions often present a greater challenge in controlling regioselectivity, especially when using unsymmetrical alkynes. bohrium.com In the synthesis of this compound from benzonitrile and 2-butyne, the alkyne is symmetrical, which simplifies the outcome. However, if an unsymmetrical alkyne were used, a mixture of regioisomers would likely be formed. The choice of metal catalyst, ligands, and reaction conditions can influence the regiochemical outcome by modulating electronic and steric interactions in the metallacyclic intermediates. bohrium.comarkat-usa.org

When modifying a pre-existing pyridine ring, the regioselectivity is governed by the electronic properties of both the ring and the incoming reagent, as well as the directing effects of existing substituents. acs.org For instance, in the palladium-catalyzed C-H arylation of 3-methylpyridine (B133936) with a phenylating agent, substitution typically occurs at the C2 and C6 positions, ortho to the nitrogen. The presence of the methyl group at C3 sterically hinders the C2 position, potentially directing substitution towards the C6 position. However, electronic factors can lead to complex outcomes. Studies on the reaction of phenyllithium (B1222949) with 3-alkylpyridines show that the ratio of 2,3- to 2,5-disubstituted products is highly dependent on the steric bulk of the alkyl group. cdnsciencepub.com

Stereoselectivity is primarily a consideration when the reaction creates chiral centers. Since this compound is an achiral, aromatic molecule, stereoselectivity is not relevant to the final product. However, it is a critical factor in reactions that produce its hydrogenated derivatives, such as dihydropyridines or piperidines. For example, the nucleophilic addition of Grignard reagents to N-acyl pyridinium salts can proceed with high diastereoselectivity, especially when a chiral auxiliary is incorporated into the N-acyl group. acs.orgmdpi.com Catalytic enantioselective methods have also been developed for the dearomatization of pyridines, yielding chiral dihydropyridine and piperidine structures. mdpi.comrsc.org These stereoselective transformations often rely on chiral ligands or catalysts to control the facial selectivity of the nucleophilic attack. rsc.org

Data Tables

Table 1: Key Intermediates in Pyridine Synthesis Pathways

| Reaction Pathway | Key Intermediate(s) | Role in Mechanism |

|---|---|---|

| Bohlmann-Rahtz Synthesis | Enamine, Aminodiene | Enamine acts as the carbon nucleophile. The aminodiene undergoes conformational change and cyclodehydration to form the aromatic ring. organic-chemistry.orgmasterorganicchemistry.com |

| [2+2+2] Cycloaddition | Metallacyclopentadiene, Azametallacycloheptatriene | These metallacycles are formed on a transition metal template (e.g., Cobalt) and facilitate the stitching together of alkynes and a nitrile. magtech.com.cnbohrium.com |

| Boger Synthesis | Diels-Alder Adduct | Formed from an enamine and a 1,2,4-triazine; this adduct rapidly extrudes N₂ to proceed towards the pyridine product. wikipedia.org |

| Nucleophilic Addition | Dihydropyridine, Meisenheimer Complex | Dihydropyridines are formed from addition to N-activated pyridines. Meisenheimer complexes are stabilized anionic adducts in nucleophilic aromatic substitution. organic-chemistry.orgimperial.ac.uk |

Table 2: Factors Influencing Regioselectivity in Pyridine Synthesis

| Synthesis Method | Controlling Factor | Mechanistic Basis | Example Outcome for 2,3,4-Substituted Pyridine |

|---|---|---|---|

| Bohlmann-Rahtz Synthesis | Structure of enamine and ethynyl ketone | The initial Michael addition is highly regioselective, dictating the final substitution pattern. thieme-connect.com | Reaction of 3-amino-2-pentene with phenyl ethynyl ketone would be expected to yield a specific regioisomer. |

| [2+2+2] Cycloaddition | Catalyst, ligands, and electronic/steric properties of substrates | The coordination and insertion steps within the catalytic cycle determine the orientation of substituents. bohrium.comarkat-usa.org | Cycloaddition of benzonitrile and 2-butyne avoids regiochemical issues due to the symmetrical alkyne. |

| C-H Functionalization | Directing groups, steric hindrance, electronic effects | Existing substituents on the pyridine ring direct incoming groups to specific positions. acs.orgcdnsciencepub.com | Arylation of 3,4-dimethylpyridine (B51791) would likely occur at the C2 or C6 position, influenced by the directing effect of the nitrogen and the steric/electronic influence of the methyl groups. |

Advanced Spectroscopic and Structural Elucidation of 3,4 Dimethyl 2 Phenylpyridine

X-ray Crystallography for Molecular and Crystal Structure Analysis

Single-crystal X-ray diffraction studies on related structures, such as dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate, confirm that the bond lengths and angles are within expected ranges. nih.gov The coordination of 2-phenylpyridine (B120327) ligands to metal centers, like iridium, results in a distorted octahedral geometry around the metal ion. iucr.orgmdpi.com In these complexes, the Ir-N bond lengths are typically around 2.025 Å, while the Ir-C bond lengths are also within a predictable range. mdpi.com The bite angles of the chelating 2-phenylpyridine ligands are consistently around 81°. mdpi.com

Table 1: Selected Bond Distances (Å) and Angles (°) for an Iridium(III) Complex of a 2-Phenylpyridine Derivative mdpi.com

| Bond/Angle | Measurement |

| Ir-N (ppy) | 2.025 Å |

| Ir-N (bipyridyl) | 2.23 Å |

| N-Ir-N (ppy) | ~81° |

| N-Ir-N (bipyridyl) | ~77° |

ppy = 2-phenylpyridine

A key structural feature of 2-phenylpyridine derivatives is the dihedral angle between the pyridine (B92270) and phenyl rings. In dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate, this angle is 75.51(4)°. nih.govresearchgate.net In metal complexes, this angle can vary. For instance, in one iridium complex, the dihedral angles between the pyridine and phenyl rings of the two 2-phenylpyridine ligands are 6.5° and 5.2°. mdpi.com In another iridium complex containing a 2-(4-phenyl-5-methylpyridin-2-yl)phenyl ligand, the dihedral angle between the central pyridine ring and its attached phenyl ring is 1.3(2)°, while the angle to the other phenyl substituent is a more pronounced 43.84(12)°. iucr.org This indicates that the degree of planarity can be significantly influenced by substitution and coordination. The phenyl ring in some structures is twisted out of the plane to minimize steric hindrance. researchgate.net

The packing of 2-phenylpyridine derivatives in the solid state is stabilized by a variety of intermolecular interactions. In the crystal structure of dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate, weak C-H···O and C-H···N interactions are observed. nih.govresearchgate.net In more complex structures, such as iridium(III) complexes, intermolecular π-π stacking and C-H···π interactions play a crucial role in forming a three-dimensional network. iucr.org These interactions can lead to interesting packing arrangements, sometimes resulting in more than one unique molecule in the asymmetric unit (Z' > 1). mdpi.com The analysis of Hirshfeld surfaces helps to visualize and quantify these weak but significant interactions that dictate the crystal packing. mdpi.comiucr.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Studies

NMR spectroscopy is a fundamental tool for elucidating the structure of 3,4-dimethyl-2-phenylpyridine and its analogues in solution. It is also invaluable for monitoring the progress of reactions involving these compounds.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the protons and carbons in the molecule. orgsyn.orgnih.gov However, for unambiguous assignment, especially in complex molecules, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecular structure. sdsu.eduwalisongo.ac.id

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons. sdsu.eduyoutube.commagritek.com

These techniques, used in combination, provide a detailed map of the molecular connectivity, confirming the structure of 2-phenylpyridine derivatives and their complexes. mdpi.comcore.ac.uk

In situ NMR spectroscopy is a powerful method for studying reaction kinetics and mechanisms in real-time. By monitoring the changes in the NMR spectrum over the course of a reaction, the concentrations of reactants, intermediates, and products can be determined as a function of time. This technique has been employed to investigate the cyclomanganation of fluorinated 2-phenylpyridines. whiterose.ac.uk For example, in situ ¹⁹F NMR was used to monitor the formation of different regioisomeric products and to understand the influence of additives on the reaction rate and selectivity. whiterose.ac.uk This approach provides valuable kinetic data that can help to elucidate the reaction mechanism, such as determining whether a reaction is under kinetic or thermodynamic control. whiterose.ac.uk Similarly, in situ monitoring can be used to track the progress of photocatalytic reactions involving 2-phenylpyridine derivatives. unipd.it

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy serves as a fundamental tool for the identification of functional groups and the elucidation of molecular structures by probing the vibrational modes of a molecule. Techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy provide a detailed fingerprint of a compound based on the absorption of infrared radiation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. upi.edu When a sample is irradiated with infrared light, its molecules absorb energy at specific frequencies corresponding to their characteristic vibrational modes, such as stretching and bending. upi.edu The resulting spectrum is a plot of absorbance or transmittance versus frequency (typically in wavenumbers, cm⁻¹), which provides a unique molecular fingerprint. upi.edu

For a complex aromatic heterocycle like this compound, the FT-IR spectrum is expected to exhibit a combination of bands characteristic of its constituent parts: a substituted pyridine ring and a phenyl group, as well as methyl substituents. The analysis of these bands allows for a detailed characterization of the molecular structure.

The interpretation of the FT-IR spectrum of this compound would rely on established correlation tables and comparison with the spectra of related molecules, such as 2-phenylpyridine, lutidine (dimethylpyridine) isomers, and toluene. upi.edujst.go.jporgsyn.org The key spectral regions and expected vibrational modes are:

Aromatic and Alkyl C-H Stretching: Bands appearing above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic (phenyl and pyridyl) rings. C-H stretching vibrations from the methyl groups are expected to appear just below 3000 cm⁻¹. upi.edu

Ring C=C and C=N Stretching: The region between 1400 cm⁻¹ and 1650 cm⁻¹ is crucial for identifying the aromatic rings. Pyridine derivatives typically show a series of sharp bands in this area due to the stretching vibrations of the C=C and C=N bonds within the heterocyclic ring. researchgate.netresearchgate.net The phenyl group also contributes absorptions in this region.

Methyl Group Bending: Vibrations corresponding to the bending of the C-H bonds in the methyl groups typically appear around 1450 cm⁻¹ (asymmetric bending) and 1375 cm⁻¹ (symmetric bending).

In-Plane and Out-of-Plane Bending: The "fingerprint region" (below 1500 cm⁻¹) contains a wealth of information, including various C-H in-plane and out-of-plane bending vibrations. upi.edu The pattern of out-of-plane bending bands between 700 and 900 cm⁻¹ is particularly diagnostic of the substitution pattern on both the pyridine and phenyl rings. optica.org For instance, the presence of a monosubstituted phenyl group gives rise to strong absorptions around 730-770 cm⁻¹ and 690-710 cm⁻¹. orgsyn.org

Based on data from analogous compounds, a table of expected characteristic FT-IR absorption bands for this compound can be compiled.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group/Structural Unit |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic Rings (Pyridyl, Phenyl) |

| 3000 - 2850 | C-H Stretch | Methyl Groups (-CH₃) |

| 1620 - 1550 | C=C and C=N Ring Stretch | Pyridine Ring |

| 1600 - 1450 | C=C Ring Stretch | Phenyl Ring |

| ~1450 | Asymmetric C-H Bend | Methyl Groups (-CH₃) |

| ~1375 | Symmetric C-H Bend | Methyl Groups (-CH₃) |

| ~1030 | Ring Breathing | Phenyl Ring |

| 900 - 690 | C-H Out-of-Plane Bend | Aromatic Rings (Substitution Pattern) |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. scienceready.com.au It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. libretexts.org

Electrospray Ionization Mass Spectrometry (ESI-MS) for Intermediate Detection

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar, thermally labile, and high molecular weight compounds. diva-portal.org In ESI-MS, a solution of the analyte is passed through a high-voltage capillary, generating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions (typically protonated molecules, [M+H]⁺). diva-portal.org

ESI-MS is a powerful tool for detecting and characterizing transient reaction intermediates in solution. rsc.org For example, in the study of transition-metal-catalyzed C-H activation reactions involving 2-phenylpyridine, ESI-MS has been used to identify key intermediates formed between the substrate and the metal catalyst (e.g., copper, palladium, or ruthenium). rsc.org By adding the reactant solution to the mass spectrometer, species such as [Cu(OAc)(2-PhPy)]⁺ and other complexes can be observed, providing direct evidence for the proposed reaction mechanism. rsc.org

The fragmentation of these mass-selected intermediates can be studied using tandem mass spectrometry (MS/MS), often employing Collision-Induced Dissociation (CID). In CID, the precursor ions are accelerated and collided with an inert gas, causing them to fragment. rsc.org The analysis of the resulting product ions provides structural information about the intermediate. For instance, the CID of a complex formed between a metal carboxylate and 2-phenylpyridine can show the loss of acetic acid, confirming that a C-H activation step has occurred. rsc.org

For this compound (molecular formula C₁₃H₁₃N, molecular weight 183.25), the protonated molecule [M+H]⁺ would have an m/z of approximately 184.25. The fragmentation pattern would be expected to involve cleavages characteristic of aromatic amines and substituted pyridines. libretexts.org Common fragmentation pathways include the loss of a methyl radical (CH₃•, loss of 15 Da) or the cleavage of the bond between the phenyl and pyridine rings.

| Precursor Ion (m/z) | Proposed Fragment Ion | Mass Loss (Da) | Proposed Neutral Loss |

|---|---|---|---|

| 184.25 ([M+H]⁺) | [C₁₂H₁₀N]⁺ | 15 | CH₃• (Methyl radical) |

| 184.25 ([M+H]⁺) | [C₆H₅]⁺ | 107 | C₇H₈N• (Dimethylpyridine radical) |

| 184.25 ([M+H]⁺) | [C₇H₉N]⁺ | 77 | C₆H₅• (Phenyl radical) |

| 184.25 ([M+H]⁺) | [C₁₃H₁₂]⁺• | 17 | NH₃ (Ammonia, via rearrangement) |

Other Advanced Analytical Methods in Pyridine Research

Beyond the core techniques of FT-IR and mass spectrometry, other advanced analytical methods provide complementary information for the characterization and detection of pyridine derivatives.

Ion Mobility Spectrometry (IMS)

Ion Mobility Spectrometry (IMS) is a rapid and sensitive analytical technique that separates ions in the gas phase based on their size, shape, and charge. researchgate.netacs.org Ions are driven through a drift tube filled with a buffer gas under the influence of a weak electric field. researchgate.net Larger, bulkier ions experience more collisions with the buffer gas and thus travel more slowly than smaller, more compact ions. The time it takes for an ion to traverse the drift tube is its drift time, which can be converted to a reduced mobility value (K₀) for standardized comparison. researchgate.nettuiasi.ro

IMS is particularly valuable for separating isomers—compounds with the same mass but different structures—which cannot be distinguished by mass spectrometry alone. iu.edu In the context of pyridine research, IMS coupled with mass spectrometry (IMS-MS) can distinguish between different isomers of substituted pyridines, such as cycloalkyl-pyridine derivatives and pyrindan derivatives, by separating them based on their different shapes (and therefore different drift times) before mass analysis. iu.edunih.gov

The technique has proven to be a useful tool for the real-time detection of trace levels of pyridine in air, which can be an indicator of clandestine laboratory activities. researchgate.nettuiasi.ro For the parent compound pyridine, a reduced mobility (K₀) of 1.75 cm²V⁻¹s⁻¹ has been reported, providing a benchmark for the analysis of its derivatives. researchgate.nettuiasi.ro

| Technique | Principle of Operation | Application in Pyridine Research |

|---|---|---|

| Ion Mobility Spectrometry (IMS) | Separates gas-phase ions based on their size and shape as they drift through a buffer gas under an electric field. | Separation of isomers, structural characterization of complex mixtures, and rapid, sensitive detection of pyridine and its derivatives. researchgate.netiu.edu |

| IMS-MS | Combines the separation power of IMS with the mass analysis capabilities of MS, providing two-dimensional characterization (mobility vs. m/z). | Distinguishing isobaric (same mass) pyridine derivatives and analyzing fragmentation patterns of mobility-separated ions. acs.orgiu.edunih.gov |

Photoionization Detection (PID)

Photoionization Detection (PID) is a highly sensitive method used for the detection of a broad range of volatile organic compounds (VOCs), including aromatic compounds like pyridine. msanet.combuygasmonitors.com A PID works by using a high-energy ultraviolet (UV) lamp to ionize gas-phase molecules. msanet.com If the ionization potential (IP) of a molecule—the energy required to remove an electron—is less than or equal to the energy of the photons from the UV lamp, the molecule will be ionized. ri.gov The resulting ions are collected on an electrode, generating a current that is proportional to the concentration of the analyte. msanet.com

PIDs are valued for their fast response time and low detection limits (parts-per-million to parts-per-billion range). buygasmonitors.comwebdamdb.com Since the major components of air (N₂, O₂, CO₂) have very high ionization potentials, they are not detected, making PID a selective detector for VOCs in air. msanet.com Pyridine, with an ionization potential of 9.25-9.32 eV, is readily detectable by standard PID lamps (e.g., 10.6 eV lamp). ri.govwebdamdb.com This makes PID a suitable technique for monitoring pyridine in environmental and industrial settings. tuiasi.ro It can be used as a standalone detector for screening purposes or as a confirmatory tool alongside techniques like IMS. researchgate.nettuiasi.ro

| Compound | Ionization Potential (eV) |

|---|---|

| Pyridine | 9.25 - 9.32 ri.govwebdamdb.com |

| Toluene | 8.82 |

| Benzene (B151609) | 9.24 |

| 2-Picoline (2-Methylpyridine) | 9.02 ri.gov |

| 3-Picoline (3-Methylpyridine) | 9.04 ri.gov |

| 4-Picoline (4-Methylpyridine) | 9.04 ri.gov |

Computational Chemistry and Theoretical Studies of 3,4 Dimethyl 2 Phenylpyridine

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for investigating the molecular properties of aromatic compounds like 3,4-Dimethyl-2-phenylpyridine. These methods provide deep insights into the molecule's geometry, electronic landscape, and reactivity.

Density Functional Theory has become a standard method for the computational analysis of phenylpyridine systems due to its balance of accuracy and computational efficiency. Studies on 2-phenylpyridine (B120327) and its derivatives consistently utilize DFT methods, such as B3LYP, to explore various molecular properties.

The equilibrium structure of phenylpyridines is determined by a delicate balance between two primary opposing forces: π-electronic conjugation, which favors a coplanar arrangement of the phenyl and pyridine (B92270) rings to maximize orbital overlap, and steric repulsion, which favors a non-planar (twisted) conformation to minimize steric hindrance. nih.gov

For the parent compound, 2-phenylpyridine, DFT calculations predict an equilibrium structure where the two rings are twisted with respect to each other by a dihedral angle of approximately 21°. nih.gov This angle is significantly smaller than that of biphenyl (B1667301) (about 44°), which is attributed to the reduced steric repulsion from the nitrogen lone pair compared to a C-H bond. researchgate.net

In the case of this compound, the addition of methyl groups to the pyridine ring is expected to influence this equilibrium geometry. The methyl group at the 4-position is unlikely to introduce significant steric strain. However, the methyl group at the 3-position, which is ortho to the inter-ring C-C bond, would introduce substantial steric hindrance with the ortho hydrogen of the phenyl ring. This increased steric repulsion would likely lead to a larger ground-state dihedral angle compared to the ~21° observed in 2-phenylpyridine.

Table 1: Calculated Equilibrium Dihedral Angles for Phenylpyridine Analogs

| Compound | Method | Dihedral Angle (°) |

|---|---|---|

| 2-Phenylpyridine | DFT | ~21 |

| Biphenyl | DFT | ~44 |

This table presents data from related compounds to infer the structural properties of this compound.

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity, kinetic stability, and electronic excitation energy. nih.gov A smaller gap generally implies higher reactivity and a greater ease of electronic excitation. nih.govirjweb.com

In studies of 2-phenylpyridine and its derivatives, the HOMO is typically characterized by π-orbitals distributed across both rings, while the LUMO consists of π*-orbitals. For the parent 2-phenylpyridine, DFT calculations have been used to determine its HOMO-LUMO energy gap. researchgate.net In a comprehensive study on the closely related 3,5-dimethyl-2,6-diphenylpyridine, the HOMO-LUMO gap was calculated to be 8.8026 eV using the wB97XD/Def2TZVPP level of theory. niscpr.res.inresearchgate.net

For this compound, the introduction of two electron-donating methyl groups onto the pyridine ring would be expected to raise the energy of the HOMO. This effect would likely lead to a reduction in the HOMO-LUMO energy gap compared to the unsubstituted 2-phenylpyridine, suggesting an increase in chemical reactivity.

Table 2: Calculated HOMO-LUMO Energy Gaps for Related Phenylpyridine Compounds

| Compound | Method | HOMO-LUMO Gap (eV) |

|---|---|---|

| 3,5-Dimethyl-2,6-diphenylpyridine | wB97XD/Def2TZVPP | 8.8026 |

| 4-(2-naphthyl)pyridine | DFT | Not specified, but studied |

This table provides reference values from analogous molecules to estimate the electronic properties of this compound.

Electronic transitions in this compound itself are classified as intraligand (IL) transitions, typically of a π→π* nature. These transitions involve the excitation of an electron from a bonding π-orbital (like the HOMO) to an antibonding π-orbital (like the LUMO). Computational studies on 3,5-dimethyl-2,6-diphenylpyridine confirm that π→π transitions are the dominant electronic absorption features. niscpr.res.inresearchgate.net

The concepts of Metal-to-Ligand Charge Transfer (MLCT) and Intraligand Charge Transfer (ILCT) become relevant when the molecule acts as a ligand in a metal complex. mdpi.com

ILCT (Intraligand Charge Transfer): This can occur if the ligand contains both electron-donating and electron-accepting groups. In this compound, the methyl groups are donating and the pyridine ring is somewhat accepting, but strong ILCT character is not typically expected without more powerful donor-acceptor substitution.

MLCT (Metal-to-Ligand Charge Transfer): This is a common and important transition in coordination complexes where 2-phenylpyridine derivatives are used as ligands, particularly with d-block metals like iridium(III) or platinum(II). In an MLCT transition, an electron is excited from a metal-centered d-orbital to a ligand-based π*-orbital (the LUMO). mdpi.com These transitions are often responsible for the photoluminescent properties of such complexes.

Therefore, for the isolated this compound molecule, analysis focuses on π→π* intraligand transitions. When complexed with a metal, the analysis expands to include charge-transfer states like MLCT.

Computational chemistry provides powerful tools for predicting the reactivity of molecules. The electronic structure, as described by frontier molecular orbitals and the molecular electrostatic potential (MEP), can identify the most probable sites for chemical reactions.

The HOMO-LUMO gap is a primary indicator of global reactivity; a smaller gap suggests the molecule is more polarizable and reactive. nih.gov As noted, the methyl groups in this compound are expected to decrease the gap relative to 2-phenylpyridine, enhancing its reactivity.

The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For a phenylpyridine derivative, the MEP would show a region of negative potential around the nitrogen atom due to its lone pair of electrons, making it a primary site for electrophilic attack and protonation. The π-systems of the aromatic rings also represent regions of electron density. Computational studies on the analogous 3,5-dimethyl-2,6-diphenylpyridine have used MEP analysis to identify such reactive sites. researchgate.net While specific reaction pathways for this compound have not been computationally detailed, these principles allow for the prediction of its general chemical behavior.

The rotation around the single bond connecting the phenyl and pyridine rings is a key aspect of the conformational dynamics of 2-phenylpyridine systems. The energy required to rotate from the twisted ground state to a planar conformation is known as the torsional barrier. This barrier is influenced by the same steric and electronic factors that determine the equilibrium geometry.

For 2-phenylpyridine, the torsional barrier is relatively small, with calculated values around 1-5 kcal/mol. researchgate.net This low barrier indicates that the molecule is conformationally flexible at room temperature. The transition state for this rotation is the planar conformation, which is destabilized by steric repulsion but stabilized by maximal π-conjugation.

The substitution pattern of this compound would significantly impact its torsional barrier. The methyl group at the 3-position would create a substantial steric clash with the phenyl ring in or near the planar transition state. This would dramatically increase the energy of the planar conformation, resulting in a significantly higher torsional barrier compared to unsubstituted 2-phenylpyridine. Benchmarking studies on other substituted biphenyls have shown that ortho-substituents have a profound effect on raising rotational barriers. rsc.org Therefore, this compound is expected to be much more conformationally rigid than its parent compound.

Table 3: Calculated Torsional Energy Barriers for 2-Phenylpyridine

| Method | Basis Set | Torsional Barrier (kcal/mol) |

|---|---|---|

| DFT (unspecified) | Not specified | ~1.0 |

This table shows values for the parent compound, 2-phenylpyridine. The barrier for this compound is predicted to be considerably higher due to steric effects from the 3-methyl group.

Density Functional Theory (DFT) Studies

Transition Dipole Moment Calculations

Transition dipole moment (TDM) calculations are a cornerstone of theoretical spectroscopy, providing a quantitative measure of the probability of an electronic transition occurring upon absorption or emission of light. The magnitude of the TDM is directly related to the intensity of a spectral band. For a molecule like this compound, these calculations would identify which electronic transitions (e.g., from the highest occupied molecular orbital, HOMO, to the lowest unoccupied molecular orbital, LUMO) are "allowed" and would be expected to produce strong signals in an ultraviolet-visible (UV-Vis) absorption spectrum.

Such a study would typically involve optimizing the ground state geometry of the molecule and then using time-dependent density functional theory (TD-DFT) or other advanced methods to calculate the energies of excited states and the TDM vectors for transitions to these states. The results would be presented in a table listing the transition energy, oscillator strength (which is proportional to the square of the TDM), and the nature of the orbitals involved.

Intrinsic Reaction Coordinate (IRC) Calculations for Proton Transfer

Intrinsic Reaction Coordinate (IRC) calculations are employed to map the minimum energy path connecting a transition state to its corresponding reactants and products. rowansci.comnih.gov This method is crucial for verifying that an identified transition state correctly links the desired chemical species and for understanding the detailed mechanism of a reaction. researchgate.netchinesechemsoc.org For this compound, an IRC calculation for proton transfer would model the pathway of a proton attaching to or detaching from the pyridine nitrogen.

The calculation begins from an optimized transition state geometry for the proton transfer event. rowansci.comvasp.at The IRC algorithm then follows the path of steepest descent on the potential energy surface in both forward and reverse directions, generating a profile of the reaction pathway. rowansci.com The resulting energy profile would illustrate the energy changes as the proton moves, confirming the connectivity between the protonated/deprotonated species and the transition state, and revealing any intermediate structures or hidden barriers along the reaction coordinate. researchgate.net

Hartree-Fock (HF) Theory Calculations

The Hartree-Fock (HF) method is a fundamental ab initio approach in quantum chemistry for approximating the wavefunction and energy of a many-electron system. wikipedia.orginsilicosci.com It treats each electron as moving in the average field created by all other electrons, neglecting electron correlation but accounting for the Pauli exclusion principle through the use of a Slater determinant wavefunction. libretexts.org

Applying HF theory to this compound would involve solving the Roothaan-Hall equations iteratively until a self-consistent field (SCF) is achieved. iphysics.sagithub.io The output of an HF calculation provides the total electronic energy, the energies of the individual molecular orbitals (both occupied and virtual), and the coefficients that describe these orbitals as a linear combination of atomic basis functions. libretexts.org While HF calculations provide a good first approximation, the energies obtained are typically higher than experimental values due to the lack of electron correlation.

Molecular Modeling and Simulations

Conformational Analysis and Intermolecular Interactions

Molecular modeling techniques are used to explore the conformational landscape and intermolecular interactions of a molecule. For this compound, the primary conformational flexibility arises from the rotation of the phenyl group relative to the dimethylpyridine ring.

A conformational analysis would involve systematically rotating the dihedral angle between the two rings and calculating the potential energy at each step. This generates a potential energy surface that reveals the most stable conformation (the global minimum) and any other low-energy conformers (local minima), as well as the energy barriers to rotation between them. Further analysis, often using methods like Hirshfeld surface analysis, can be used to study and quantify potential intermolecular interactions such as C-H···N or π-π stacking that would dictate the packing of the molecule in a solid state. nih.govnih.gov

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the interpretation of experimental data. For this compound, these calculations could predict:

NMR Spectra: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated by methods like Gauge-Including Atomic Orbital (GIAO) at the DFT or HF level. The predicted values provide a theoretical spectrum that can be compared with experimental results for structure verification.

Vibrational Spectra (IR & Raman): By calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix), one can determine the vibrational frequencies and their corresponding intensities. This allows for the theoretical prediction of the infrared and Raman spectra, helping to assign specific bands to particular molecular motions.

UV-Vis Spectra: As mentioned in section 5.1.1.6, methods like TD-DFT can predict the electronic absorption wavelengths and intensities, corresponding to the peaks in a UV-Vis spectrum.

Theoretical Interpretation of Substituent Effects on Pyridine Ring Stability and Reactivity

Theoretical studies can provide deep insight into how substituents influence the electronic properties, stability, and chemical reactivity of aromatic systems. nih.gov In this compound, the pyridine ring is decorated with two electron-donating methyl groups and one phenyl group.

A computational analysis would examine how these substituents collectively affect the pyridine ring compared to unsubstituted pyridine or 2-phenylpyridine. This could involve:

Analysis of Molecular Orbitals: Examining the energies and distributions of the HOMO and LUMO to understand how substituents impact the electron-donating or -accepting capabilities of the molecule.

Charge Distribution Analysis: Calculating atomic charges (e.g., Mulliken, NBO) to see how the electron density is distributed across the pyridine ring, identifying sites that are more electron-rich or electron-poor. researchgate.net This helps predict the regioselectivity of electrophilic or nucleophilic attacks.

Reactivity Descriptors: Calculating conceptual DFT-based descriptors like chemical potential, hardness, and the Fukui function to quantify the molecule's reactivity and predict the most likely sites for reaction. researchgate.net

Aromaticity Indices: Using metrics like the Nucleus-Independent Chemical Shift (NICS) to quantify how the substituents alter the aromatic stability of the pyridine ring.

These theoretical approaches would systematically explain how the methyl and phenyl groups modulate the fundamental chemical nature of the pyridine core. nih.gov

Applications and Advanced Research Directions in Organic Synthesis and Catalysis

Role as Ligands in Metal Complex Synthesis

3,4-Dimethyl-2-phenylpyridine and its derivatives are crucial as ligands in the synthesis of metal complexes, particularly with transition metals. These pyridine (B92270) derivatives can stabilize metal ions, forming stable and functional coordination compounds. evitachem.com

Design and Synthesis of Iridium(III) Complexes and Analogues

Iridium(III) complexes incorporating 2-phenylpyridine (B120327) and its derivatives have been extensively studied for their applications in lighting technologies due to their advantageous properties. mdpi.com The synthesis of these complexes often involves a two-step process. Initially, a dichloro-bridged iridium(III) dimer is formed by reacting hydrated iridium trichloride (B1173362) with the respective 2-phenylpyridine-type molecule. mdpi.comnih.gov This dimer then serves as a precursor, reacting with other ligands to form the final heteroleptic or homoleptic iridium(III) complexes. nih.govrsc.org

For instance, a specific method for preparing homoleptic iridium(III) complexes with a fac arrangement involves reacting IrH₅(PⁱPr₃)₂ with 4,5-dimethyl-2-phenylpyridine (B1601343) in refluxing 1-phenylethanol. nih.gov This approach has been validated through X-ray diffraction analysis, confirming the distorted octahedral geometry around the iridium center. nih.gov Another synthetic route starts from IrCl₃·3H₂O to create a dichloro-bridged dimer, which can then be converted to other useful intermediates like a dihydroxide-bridged dimer. nih.gov These intermediates are valuable for synthesizing heteroleptic emitters with specific arrangements of ligands. nih.gov

The versatility of these synthetic methods allows for the creation of a wide array of iridium(III) complexes with tailored photophysical and electrochemical properties. nih.gov The choice of ancillary ligands and the substitution pattern on the 2-phenylpyridine scaffold can be used to fine-tune the emission color of the resulting complexes, spanning from blue to red. rsc.orgrsc.orgbohrium.com

Coordination Chemistry of Pyridine Derivatives with Transition Metals

Pyridine derivatives, including this compound, are fundamental in coordination chemistry. They act as ligands, forming stable complexes with various transition metals. evitachem.com The nitrogen atom in the pyridine ring and a carbon atom from the phenyl ring can coordinate to a metal ion, creating a five-membered chelate ring. mdpi.com This cyclometalation process is a key feature in the organometallic chemistry of these ligands. mdpi.comnih.gov

The coordination of these ligands to metals like platinum(II) and ruthenium has also been explored. For example, chloro-bridged dimeric platinum(II) complexes can be synthesized by reacting K₂PtCl₄ with 2-phenylpyridine. researchgate.net These dimers can then be reacted further with various ancillary ligands to yield a range of mono- and bi-nuclear platinum(II) complexes. researchgate.net Similarly, organometallic ruthenium and rhodium complexes with 2-phenylpyridine ligands have been synthesized and their reactivity studied. nih.gov

The coordination environment around the metal center is influenced by the specific pyridine derivative and other ligands present in the complex. mdpi.com This, in turn, dictates the electronic and photophysical properties of the resulting metal complex. mdpi.comrsc.org

Building Blocks in Complex Organic Molecule Synthesis

This compound and related structures serve as essential building blocks in the synthesis of more complex organic molecules. evitachem.comcymitquimica.com Their inherent chemical reactivity allows for further functionalization and incorporation into larger molecular frameworks. evitachem.com Pyridine derivatives can undergo various reactions, including nucleophilic and electrophilic substitutions, as well as oxidation and reduction. evitachem.com

The synthesis of substituted 2-phenylpyridines can be achieved through methods like the Suzuki coupling reaction, which allows for the introduction of various aryl groups onto the pyridine ring. sci-hub.seacs.org For example, 4-aryl-substituted phenylpyridines have been synthesized via a palladium-free route starting from tert-butyl 4-oxopiperidine-1-carboxylate. rsc.org These tailored ligands can then be used to create complex metal-organic frameworks and other functional materials. rsc.org

The versatility of pyridones, which can be derived from pyridine structures, has also been highlighted. 3,4-dihydro-2(1H)-pyridones (3,4-DHPo) are valuable synthetic precursors for a variety of more complex molecules. mdpi.com

Applications in Asymmetric Catalysis

While direct applications of this compound in asymmetric catalysis are not extensively detailed in the provided context, the broader class of chiral pyridine derivatives and their metal complexes are significant in this field. Chiral ligands are essential for inducing enantioselectivity in catalytic reactions. beilstein-journals.orgd-nb.info

For example, rhodium(III)-catalyzed asymmetric intermolecular addition of C-H bonds to imines has been reported, utilizing chiral ligands to achieve high diastereoselectivity. nih.gov This highlights the potential for developing chiral analogues of this compound for use in similar asymmetric transformations. The development of chiral catalysts is a major focus in organic synthesis, aiming to produce enantiomerically pure compounds, which are crucial in the pharmaceutical industry. nih.gov

The synthesis of chiral α-branched amines, important synthetic targets, has been achieved through the diastereoselective addition of organometallic reagents to N-tert-butanesulfinyl imines, a method that underscores the importance of chiral auxiliaries and catalysts. nih.gov

Material Science Applications (excluding biological)

The unique photophysical properties of this compound and its derivatives make them highly suitable for applications in material science, particularly in the development of advanced electronic materials. evitachem.com

Research in Organic Light-Emitting Diodes (OLEDs)

Iridium(III) complexes derived from 2-phenylpyridine and its substituted analogues, including those with dimethyl-phenyl modifications, are key components in the emissive layer of Organic Light-Emitting Diodes (OLEDs). evitachem.commdpi.comrsc.orgsci-hub.se These phosphorescent emitters allow for the harvesting of both singlet and triplet excitons, leading to internal quantum efficiencies approaching 100%. nih.gov

The color of the light emitted from these OLEDs can be tuned by modifying the structure of the cyclometalating ligands. rsc.orgsci-hub.se For instance, iridium(III) complexes with specific phenylpyridine ligands have been designed to emit yellow-green light, which is beneficial for creating white OLEDs with improved color purity. sci-hub.se The introduction of bulky groups, such as trimethylsilylxylene, onto the phenylpyridine ligand can enhance the thermal stability and device efficiency of the resulting OLEDs. sci-hub.se

Research in this area focuses on synthesizing new iridium complexes with improved quantum yields, thermal stability, and color purity for next-generation displays and lighting applications. rsc.orgsci-hub.se

Future Research Directions and Unexplored Avenues for 3,4 Dimethyl 2 Phenylpyridine

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of polysubstituted pyridines, including 3,4-Dimethyl-2-phenylpyridine, is a cornerstone of heterocyclic chemistry. However, future research must prioritize the development of more sustainable and efficient synthetic routes. Traditional methods often rely on harsh conditions or generate significant waste. nih.gov

Future research should focus on:

Green Catalysis : Investigating the use of non-toxic, recyclable heterogeneous catalysts, such as zinc phosphate or iron-based catalysts, could offer environmentally friendly alternatives to conventional methods. rsc.orgrsc.org Recent studies have shown success in synthesizing symmetrically substituted pyridines with excellent yields (82–94%) using zinc phosphate in an ethanol/water solvent system. rsc.org Similarly, iron-catalyzed cyclization of ketoxime acetates and aldehydes presents a facile route to 2,4,6-triarylsubstituted pyridines. rsc.org Adapting these green catalytic systems for the asymmetric synthesis of this compound is a key area for exploration.

Multicomponent Reactions (MCRs) : Expanding the scope of one-pot, multicomponent reactions offers a direct and atom-economical approach. acs.org MCRs that utilize readily available starting materials, catalyzed by entities like metal-organic frameworks (MOFs), can simplify purification processes and reduce reaction times. acs.org A promising direction would be to design an MCR that specifically yields the 3,4-dimethyl-2-phenyl substitution pattern.

Novel Activation Strategies : Exploring transition metal-free C-H arylation using visible light as a sustainable energy source is a cutting-edge approach. icsr.in This method avoids toxic transition metals and represents an energy-efficient pathway for creating C-C bonds, which could be adapted for the final phenyl group installation on a pre-formed dimethylpyridine core.

| Synthetic Strategy | Catalyst/Reagent Example | Potential Advantages | Source |

| Heterogeneous Catalysis | Zinc Phosphate (Zn₃(PO₄)₂·4H₂O) | Environmentally friendly, recyclable, excellent yields | rsc.org |

| Multicomponent Reactions | Metal-Organic Frameworks (MOFs) | Atom economy, simplified purification, low cost | acs.org |

| Iron-Catalyzed Cyclization | Iron(III) chloride (FeCl₃) | Good functional group tolerance, avoids additives | rsc.org |

| Visible-Light C-H Arylation | Transition Metal-Free | Energy efficient, avoids toxic metals, regioselective | icsr.in |

Advanced Mechanistic Studies on Specific Reactions

A deeper understanding of the reaction mechanisms governing the formation of this compound is crucial for optimizing existing syntheses and designing new ones. While general mechanisms for pyridine (B92270) synthesis, like the Hantzsch synthesis, are well-established, the specific kinetics and intermediates involved in forming this particular substitution pattern are less understood. acs.orgnih.gov

Future research avenues include:

Kinetic Studies : Performing detailed kinetic analyses of key synthetic routes to identify rate-determining steps and understand the influence of substituents, catalysts, and reaction conditions. researchgate.net

Intermediate Trapping and Characterization : Utilizing advanced spectroscopic techniques (e.g., in-situ NMR) to detect and characterize transient intermediates in reactions like the catalytic aza-Wittig/Diels-Alder sequences. nih.gov This could provide direct evidence for proposed reaction pathways.

Isotope Labeling Studies : Employing isotope labeling (e.g., with ¹⁵N or ¹³C) to trace the pathways of atoms from starting materials to the final pyridine product, offering unambiguous confirmation of bond formation sequences. acs.orgnih.gov

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow and automated synthesis represents a significant leap forward in chemical manufacturing, offering enhanced safety, efficiency, and scalability. organic-chemistry.orgresearchgate.net

Key areas for development include:

Continuous Flow Synthesis : Designing a continuous flow process for this compound synthesis. Flow reactors provide superior control over reaction parameters like temperature and residence time, which can lead to higher yields and purity. organic-chemistry.org For instance, the N-oxidation of pyridine derivatives has been successfully demonstrated in a packed-bed microreactor with significantly shorter reaction times compared to batch methods. organic-chemistry.orgresearchgate.net

Automated Synthesis Platforms : Developing automated platforms that can perform iterative synthesis and purification steps. chemrxiv.org Such systems can accelerate the discovery of optimized reaction conditions and the synthesis of derivative libraries for screening purposes. Recent advancements have demonstrated a tenfold decrease in the cycle time for automated iterative cross-coupling. chemrxiv.org

| Technology | Key Benefit | Relevance to this compound | Source |

| Flow Microreactors | Enhanced safety, precise control, scalability | Safer and more efficient production, potential for higher yields | organic-chemistry.orgresearchgate.net |

| Automated Synthesis | Rapid iteration and optimization | Accelerated discovery of ideal synthetic conditions and derivative libraries | chemrxiv.org |

Exploration of New Catalytic Applications

The unique electronic and steric properties of this compound suggest its potential use as a ligand or organocatalyst. The pyridine nitrogen offers a site for metal coordination, while the phenyl and methyl groups can be tailored to influence the catalytic environment.

Unexplored applications include:

Ligand in Cross-Coupling Reactions : Investigating this compound as a ligand for transition metal catalysts (e.g., Palladium, Nickel) in cross-coupling reactions. nih.govacs.org The electronic properties of the pyridine ring can be tuned to enhance catalytic activity and selectivity. rsc.org For example, Pd(II) complexes with substituted pyridine ligands have shown efficacy in Suzuki–Miyaura and Heck reactions. acs.org

Organocatalysis : Exploring its potential as a nucleophilic organocatalyst, similar to how other substituted pyridines are used in acylation reactions. rsc.org The electron-donating methyl groups could enhance the nucleophilicity of the pyridine nitrogen, making it a potentially effective catalyst.

Photoredox Catalysis : Phenylpyridine derivatives are central components of highly successful photoredox catalysts, such as Iridium(III) complexes. mdpi.comacs.org Synthesizing and evaluating an Iridium complex incorporating this compound as a cyclometalating ligand is a logical next step to explore novel photophysical properties and catalytic activities.

Synergistic Experimental and Computational Research

The integration of computational chemistry with experimental work provides a powerful paradigm for accelerating research. rsc.org Theoretical calculations can predict molecular properties, guide experimental design, and rationalize observed outcomes.

Future synergistic efforts should focus on:

DFT Modeling of Reaction Mechanisms : Using Density Functional Theory (DFT) to model the reaction energy profiles of potential synthetic routes. acs.org This can help identify the most energetically favorable pathways and predict the structures of transition states and intermediates, guiding the choice of catalysts and conditions.

Predicting Catalytic Performance : Computationally screening the potential of this compound-metal complexes for various catalytic reactions. Molecular modeling can predict binding energies and activation barriers, allowing for the rational design of more efficient catalysts. nih.gov

Understanding Molecular Properties : Investigating the structural and electronic properties of this compound, such as the dihedral angle between the pyridine and phenyl rings, which is influenced by steric and electronic factors. acs.orgresearchgate.net These fundamental properties are crucial for understanding its behavior in materials and biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.